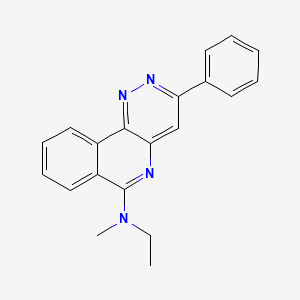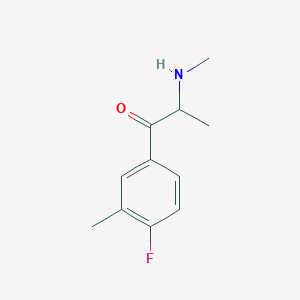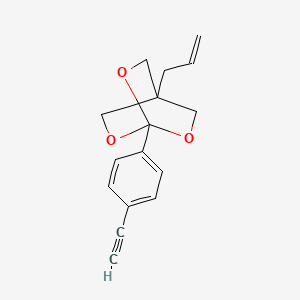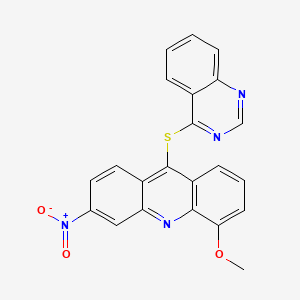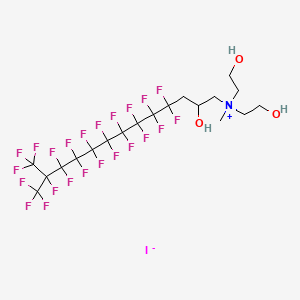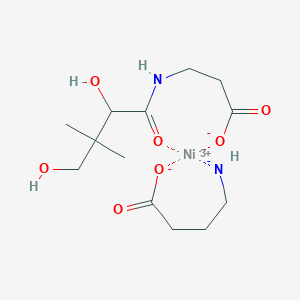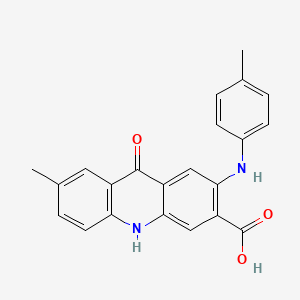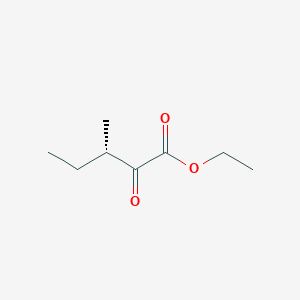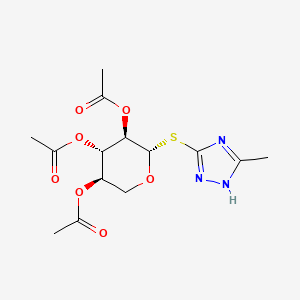
beta-D-Xylopyranoside, 5-methyl-1H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Xylopyranoside, 5-methyl-1H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate: is a complex organic compound that combines a xylopyranoside sugar moiety with a triazole ring and a thioacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Xylopyranoside, 5-methyl-1H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate typically involves multiple steps:
Formation of the Xylopyranoside Moiety:
Introduction of the Triazole Ring: The triazole ring is introduced through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.
Thioacetate Group Addition: The thioacetate group is added via a nucleophilic substitution reaction, where a thiol group reacts with an acetylating agent.
Acetylation: The final step involves the acetylation of the hydroxyl groups to form the triacetate derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the thioacetate group, potentially leading to the formation of thiols or amines.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the acetyl groups.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, beta-D-Xylopyranoside derivatives are often used to study carbohydrate-protein interactions. The triazole ring can also serve as a bioisostere for amides, making it useful in the design of enzyme inhibitors.
Medicine
In medicine, compounds containing triazole rings are known for their antifungal and antibacterial properties. Beta-D-Xylopyranoside derivatives could potentially be explored for similar applications.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of beta-D-Xylopyranoside, 5-methyl-1H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The xylopyranoside moiety can mimic natural sugars, allowing the compound to interfere with carbohydrate-processing enzymes.
Comparison with Similar Compounds
Similar Compounds
Methyl beta-D-xylopyranoside: A simpler derivative without the triazole and thioacetate groups.
Phenyl 1-thio-beta-D-galactopyranoside: Contains a phenyl group instead of a triazole ring.
4-Methylumbelliferyl-beta-D-xylopyranoside: Contains a fluorescent group for use in biochemical assays.
Uniqueness
Beta-D-Xylopyranoside, 5-methyl-1H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate is unique due to the combination of a sugar moiety, a triazole ring, and a thioacetate group
Properties
CAS No. |
116509-51-4 |
|---|---|
Molecular Formula |
C14H19N3O7S |
Molecular Weight |
373.38 g/mol |
IUPAC Name |
[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]oxan-3-yl] acetate |
InChI |
InChI=1S/C14H19N3O7S/c1-6-15-14(17-16-6)25-13-12(24-9(4)20)11(23-8(3)19)10(5-21-13)22-7(2)18/h10-13H,5H2,1-4H3,(H,15,16,17)/t10-,11+,12-,13+/m1/s1 |
InChI Key |
JPBWBXULUWHVSI-XQHKEYJVSA-N |
Isomeric SMILES |
CC1=NC(=NN1)S[C@H]2[C@@H]([C@H]([C@@H](CO2)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=NC(=NN1)SC2C(C(C(CO2)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


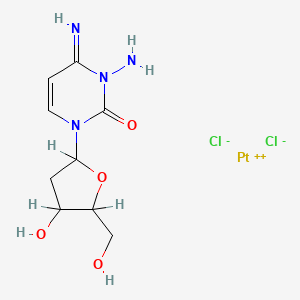
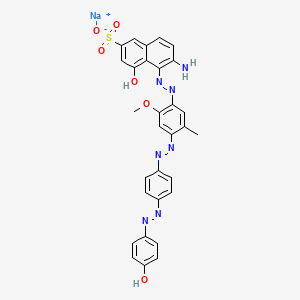

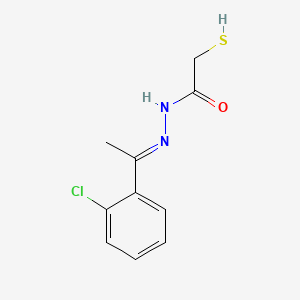
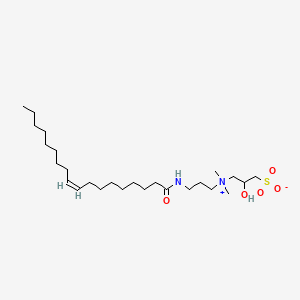
![[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-)](/img/structure/B12735836.png)
